Piperidine, 1-(phenylmethyl)-, perchlorate
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Overview
Description
Piperidine, 1-(phenylmethyl)-, perchlorate: is a chemical compound with the molecular formula C12H17N 1-benzylpiperidine . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of Piperidine: One common method to synthesize Piperidine, 1-(phenylmethyl)- involves the benzylation of piperidine. This reaction typically uses benzyl chloride as the benzylating agent in the presence of a base such as sodium hydroxide.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N-benzylidene-piperidine using hydrogen gas and a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of Piperidine, 1-(phenylmethyl)- often involves large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperidine, 1-(phenylmethyl)- can undergo oxidation reactions to form N-oxide derivatives.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Piperidine, 1-(phenylmethyl)- is used as a building block in organic synthesis. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also used in the synthesis of biologically active molecules.
Medicine: Piperidine, 1-(phenylmethyl)- has potential applications in medicinal chemistry. It is used in the development of drugs targeting the central nervous system and other therapeutic areas.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Piperidine, 1-(phenylmethyl)- involves its interaction with various molecular targets. It can act as a ligand for certain receptors in the central nervous system, modulating their activity. The compound can also inhibit specific enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Piperidine: A simpler analog without the benzyl group.
Pyrrolidine: A five-membered ring analog.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness: Piperidine, 1-(phenylmethyl)- is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61777-45-5 |
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Molecular Formula |
C12H18ClNO4 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
1-benzylpiperidine;perchloric acid |
InChI |
InChI=1S/C12H17N.ClHO4/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;2-1(3,4)5/h1,3-4,7-8H,2,5-6,9-11H2;(H,2,3,4,5) |
InChI Key |
CGEUDYKGBRWFHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
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